Carotol

Beschreibung

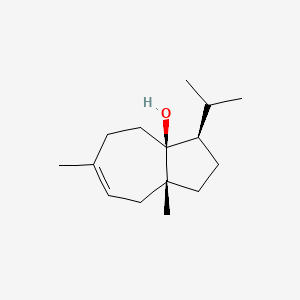

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,3aS,8aR)-6,8a-dimethyl-3-propan-2-yl-1,2,3,4,5,8-hexahydroazulen-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYQCFABZDVOPN-ILXRZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2(CC1)O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@@H]([C@]2(CC1)O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318114 | |

| Record name | (+)-Carotol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-28-1 | |

| Record name | (+)-Carotol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carotol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carotol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | carotol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT5C9M36DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Carotol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Carotol, a sesquiterpenoid alcohol and the primary component of carrot seed oil. This document collates critical data on its physicochemical characteristics, spectroscopic profile, and known chemical reactivity, presented in a format tailored for research and development applications.

Chemical and Physical Properties

This compound, first isolated in 1925, is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1] It is the major constituent of the essential oil of carrot seeds (Daucus carota), comprising up to 40-52% of the oil.[1][2][3] The molecule possesses a distinctive earthy and pleasant aroma.[4]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | (3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol[5][6] |

| CAS Number | 465-28-1[4][5][6] |

| Molecular Formula | C₁₅H₂₆O[4][6] |

| Molecular Weight | 222.37 g/mol [6] |

| Synonyms | (+)-Carotol, Dauc-8-en-5β-ol |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[4] | Ambient |

| Melting Point | 25 °C | |

| Boiling Point | 295-296 °C | @ 760 mm Hg[7] |

| 126 °C | @ 2.5 mm Hg[2] | |

| 109 °C | @ 1.50 mm Hg[7] | |

| Density | 0.9624 g/cm³ | @ 20 °C[2] |

| 0.9646 g/cm³ | @ 15 °C[7] | |

| Refractive Index | 1.4964 | @ 20 °C[2] |

| 1.4912 | @ 15 °C[7] | |

| Optical Rotation | +30.4° | @ 20 °C[2] |

| Solubility | Soluble in organic solvents (e.g., alcohol, acetone, benzene, dichloromethane); Insoluble in water.[2][4][7] | |

| Vapor Pressure | 0.000150 mmHg | @ 25 °C (estimated)[7] |

| Flash Point | 126.11 °C | (Closed Cup)[7] |

| logP (o/w) | 3.6 - 4.65 | (Estimated)[1][7] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are presented below.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 0.85 (d, J=6.4 Hz, 3H) | C14-H₃ |

| 0.99 (s, 3H) | C11-H₃ |

| 1.05 (d, J=6.6 Hz, 3H) | C15-H₃ |

| 1.32 (s, 3H) | C12-H₃ |

| 2.13-2.18 (m, 1H) | C13-H |

Data sourced from[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern is characteristic of sesquiterpenoid alcohols and can be used for its identification in complex mixtures like essential oils.

A representative mass spectrum for this compound can be found in the NIST WebBook.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3306 | O-H stretch (alcohol) |

| 2952, 2933, 2869 | C-H stretch (alkane) |

| 823 | =C-H bend (alkene) |

Data sourced from[2]

Chemical Reactivity and Derivatives

This compound, as a tertiary alcohol and containing a double bond, can undergo various chemical transformations. Several derivatives of this compound have been synthesized and characterized.[3][7][9] These reactions can be used for the development of novel compounds with potential biological activities.

Experimental Protocols

Isolation of this compound from Carrot Seed Oil

The following is a general protocol for the isolation of this compound from carrot seeds.

Methodology:

-

Extraction of Essential Oil: The essential oil is extracted from crushed carrot seeds via hydrodistillation using a Clevenger or Dean-Stark apparatus for approximately 10-15 hours.[2][7] The collected oil is then dried over anhydrous sodium sulfate.[2]

-

Column Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel.[2]

-

Elution and Fractionation: The column is eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of a more polar solvent like dichloromethane.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolation of this compound: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical protocol for the GC-MS analysis of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 plus).[7]

Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

GC Conditions:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramped to 180 °C at a rate of 3 °C/min, and finally to 280 °C at 10 °C/min.[7]

-

Carrier Gas: Helium

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[7]

-

Interface Temperature: 250-260 °C[7]

-

Scan Range: m/z 40-600[7]

Biosynthesis of this compound

This compound is biosynthesized in carrot seeds from farnesyl pyrophosphate (FPP).[1] The proposed pathway involves a direct and unconventional cyclization of FPP to form the carotane backbone.[1]

Biological Activity and Potential Applications

This compound has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and insecticidal properties, suggesting its potential role in allelopathic interactions.[1][10] Recent studies have also explored its cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting NADPH oxidase inhibition as a possible mechanism of its anticancer activity.[11]

Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways in which this compound is directly involved. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for the scientific community. The detailed physicochemical data, spectroscopic information, and experimental protocols are intended to support further research into the potential applications of this important natural product in drug development and other fields. The provided methodologies for isolation and analysis can serve as a foundation for researchers seeking to work with this compound and its derivatives. Future investigations into its molecular mechanisms of action are warranted to fully explore its therapeutic potential.

References

- 1. This compound, 465-28-1 [thegoodscentscompany.com]

- 2. phytojournal.com [phytojournal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Unravelling ionization and fragmentation pathways of carotenoids using orbitrap technology: a first step towards identification of unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. asianpubs.org [asianpubs.org]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. NP-MRD: Showing NP-Card for this compound (NP0048539) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

The Structural and Stereochemical Elucidation of Carotol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a sesquiterpene alcohol first isolated in 1925 by Asahina and Tsukamoto, is the primary constituent of carrot seed oil (Daucus carota L.).[1][2] Its unique bicyclo[5.3.0]decane, or daucane, skeleton presented a significant challenge to early chemists in its structural elucidation. This technical guide provides an in-depth overview of the methodologies and logical progression that led to the complete determination of this compound's structure and absolute stereochemistry, ((3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol).[2] We will detail the key experimental protocols, from classical chemical degradation to modern spectroscopic techniques, and present the quantitative data that underpins our current understanding of this biologically active natural product. Furthermore, this guide will touch upon its biosynthesis, chemical synthesis, and known biological activities, including its potential as an antifungal, herbicidal, and anticancer agent.

Introduction

This compound (C₁₅H₂₆O) is a fascinating sesquiterpenoid that constitutes up to 40% of carrot seed essential oil.[2] Its structure, featuring a fused five- and seven-membered ring system, is biosynthetically derived from farnesyl pyrophosphate (FPP) through an unconventional direct cyclization, a pathway supported by the work of M. Soucek and coworkers.[1][3] The elucidation of its complex three-dimensional architecture has been a journey spanning decades, relying on a combination of chemical and physical methods. This guide aims to provide a comprehensive resource for researchers interested in the historical and modern techniques of natural product structure determination, using this compound as a case study.

Isolation and Purification

The primary source of this compound is the essential oil of carrot seeds. The typical workflow for its isolation involves initial extraction of the essential oil followed by chromatographic purification.

Experimental Protocol: Isolation of this compound from Carrot Seeds

1. Extraction of Essential Oil by Hydrodistillation:

-

Apparatus: Dean-Stark apparatus.

-

Procedure:

-

Crush 500 g of Daucus carota seeds and soak them in 7.5 L of distilled water overnight in a 10 L round-bottom flask.

-

Reflux the mixture for 15 hours using a Dean-Stark apparatus to collect the essential oil.

-

Separate the essential oil layer.[4]

-

2. Chromatographic Purification:

-

Method: Column chromatography.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of petroleum ether and dichloromethane (B109758).

-

Procedure:

-

Load the crude essential oil onto a silica gel column.

-

Elute the column with solvents of increasing polarity. This compound is typically collected as a fraction using a 20% dichloromethane in petroleum ether mixture.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing pure this compound.[4]

-

Structure Elucidation: A Historical and Modern Perspective

The determination of this compound's structure involved a combination of classical chemical degradation studies and modern spectroscopic analysis.

Chemical Degradation and Derivatization

-

Dehydrogenation: To reveal the fundamental carbocyclic framework.

-

Oxidative Cleavage: Using reagents like ozone or potassium permanganate (B83412) to break double bonds and form smaller, identifiable fragments.

-

Functional Group Modification: Reactions targeting the hydroxyl group and the double bond to understand their chemical environment.

More recent studies have employed chemical transformations to create derivatives for structure-activity relationship studies.

Experimental Protocol: Synthesis of Daucol from this compound

-

Reagents: Perbenzoic acid in chloroform.

-

Procedure:

-

Dissolve 1.5 g of this compound in 10 mL of chloroform.

-

Add an excess of perbenzoic acid solution in chloroform.

-

Allow the reaction to proceed at room temperature for 24 hours, monitoring completion by TLC. This reaction sequence leads to the formation of daucol, an epoxide derivative.[4]

-

Spectroscopic Analysis

Modern spectroscopic techniques have been instrumental in confirming the structure of this compound and providing detailed information about its stereochemistry.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton framework of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) |

| 1 | 45.8 | - |

| 2 | 36.2 | - |

| 3 | 122.3 | 5.2 (s) |

| 4 | 138.9 | - |

| 5 | 29.18 | - |

| 6 | 32.56 | - |

| 7 | 69.60 | - |

| 8 | 63.72 | - |

| 9 | 21.10 | - |

| 10 | 25.00 | - |

| 11 | 17.42 | - |

| 12 | 22.78 | 1.70 (s) |

| 13 | 34.6 | 1.83 (m) |

| 14 | 21.3 | 1.04 (d, J = 6.12) |

| 15 | 21.3 | 1.01 (d, J = 6.12) |

Data compiled from Chahal, K.K. et al. (2016).[4]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

-

Instrument: Shimadzu QP2010 plus with an RTX-5 MS capillary column.

-

Oven Program: Initial temperature of 50°C for 2 min, ramped to 180°C at 3°C/min, then to 280°C at 10°C/min.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-600 m/z.[4]

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of water, the isopropyl group, and other fragments, which helps in confirming its structure.

Stereochemistry Elucidation

The determination of the absolute stereochemistry of this compound's three chiral centers was the final and most challenging aspect of its structure elucidation.

Biosynthetic Considerations

The work of Soucek on the biosynthesis of this compound from farnesyl pyrophosphate provided initial stereochemical insights.[3] The proposed cyclization mechanism, involving a series of concerted and stereospecific steps, suggested a particular relative and absolute stereochemistry.[2]

Chiroptical Methods

While specific historical data for this compound is scarce in recent literature, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are standard techniques for determining the absolute configuration of chiral molecules.[5][6][7] These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. By comparing the experimental spectra with those of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry can be determined.

Total Synthesis

The unambiguous proof of a natural product's structure and stereochemistry is often achieved through its total synthesis. The synthesis of this compound has been a subject of research, with various strategies developed to construct the daucane skeleton.[8] A stereocontrolled total synthesis starting from a chiral precursor of known absolute configuration would definitively confirm the (3R,3aS,8aR) stereochemistry of natural this compound.

Biological Activity and Potential Applications

This compound has been shown to possess a range of biological activities, making it a molecule of interest for drug development.

-

Antifungal Activity: this compound exhibits significant antifungal properties against various phytopathogenic fungi.

-

Herbicidal and Insecticidal Activity: It has been reported to have herbicidal and insecticidal effects.[2]

-

Anticancer Potential: Recent studies have shown that this compound exhibits cytotoxic activity against several human cancer cell lines, including liver, colon, breast, and lung carcinomas.

While the precise mechanisms of action are still under investigation, molecular docking studies suggest that the anticancer effects of this compound may be mediated through the inhibition of human NADPH oxidase.

Conclusion

The elucidation of the structure and stereochemistry of this compound is a testament to the power of a combination of classical and modern analytical techniques. From its initial isolation and characterization through chemical means to the detailed insights provided by NMR and MS, and the stereochemical understanding gained from biosynthetic studies and chiroptical principles, the story of this compound serves as an excellent case study in natural product chemistry. Its interesting biological activities, particularly its anticancer potential, ensure that this compound will remain a subject of scientific inquiry for years to come, with ongoing research focused on elucidating its mechanisms of action and exploring its therapeutic applications.

References

- 1. This compound, 465-28-1 [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CCCC 1962, Volume 27, Issue 12, Abstracts pp. 2929-2933 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. asianpubs.org [asianpubs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. purechemistry.org [purechemistry.org]

- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

The Enigmatic Pathway of Carotol Biosynthesis in Daucus carota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of carotol, a prominent sesquiterpenoid alcohol found in carrot (Daucus carota), particularly concentrated in the seed essential oil. While the complete enzymatic pathway remains an active area of research, this document synthesizes the proposed steps, precursor pathways, and the experimental approaches required for its full elucidation.

Precursor Biosynthesis: The Foundation of Terpenoids

All terpenoids, including this compound, originate from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For the biosynthesis of sesquiterpenes like this compound, the MVA pathway is the primary source of FPP.

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the direct precursor for all sesquiterpenoids.

Proposed Biosynthesis Pathway of this compound

The conversion of FPP to this compound is a two-step process involving a cyclization reaction followed by a hydroxylation event.

-

Cyclization: The linear FPP molecule is first cyclized to form the characteristic bicyclic carotane scaffold. This reaction is catalyzed by a specific terpene synthase (TPS), tentatively named this compound synthase. While Daucus carota possesses a large family of TPS genes, the specific gene encoding this compound synthase has not yet been identified and functionally characterized. The proposed mechanism involves a direct cyclization of FPP.

-

Hydroxylation: Following the formation of the carotane hydrocarbon backbone, a hydroxyl group is introduced to yield the final product, this compound. This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a common class of enzymes involved in the functionalization of terpene skeletons.

Quantitative Data

This compound is a dominant component of carrot seed essential oil, though its concentration can vary depending on the cultivar, geographic origin, and extraction method.

| Plant Material | Cultivar/Origin | This compound Content (% of Essential Oil) | Reference |

| Carrot Seeds | Turkey | 66.78% | [1] |

| Wild Carrot Seeds | Morocco | 48.43% | [2] |

| Carrot Seed Edible Oil | Turkey | 30.55% | [1] |

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthesis pathway requires the identification and functional analysis of the involved enzymes. The following section outlines the generalized experimental protocols that would be employed in this research.

Identification of Candidate Terpene Synthase Genes

-

RNA Extraction and cDNA Synthesis: Total RNA would be extracted from Daucus carota seeds, the tissue with high this compound accumulation. The RNA is then reverse-transcribed to generate a cDNA library.

-

Homology-Based PCR: Degenerate primers, designed based on conserved motifs (e.g., DDxxD, NSE/DTE) found in known plant sesquiterpene synthases, would be used to amplify candidate TPS gene fragments from the cDNA.

-

Transcriptome Mining: Alternatively, existing Daucus carota transcriptome databases can be mined for sequences with high homology to known sesquiterpene synthases.

Heterologous Expression and Purification of Candidate TPS

This protocol is a generalized procedure for expressing a candidate plant TPS in a bacterial host.

-

Cloning: The full-length coding sequence of a candidate TPS gene is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[3]

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cleared lysate using nickel-affinity chromatography (Ni-NTA). The purified protein is then desalted and concentrated.[3][4]

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol describes a typical assay to determine the function of a purified candidate TPS.

-

Reaction Mixture: The standard assay mixture (e.g., 100 µL final volume) contains assay buffer (e.g., 25 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT), a divalent cation cofactor (10 mM MgCl₂), and the purified recombinant enzyme (e.g., 1-5 µg).[5]

-

Substrate Addition: The reaction is initiated by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration in the low micromolar range (e.g., 10-50 µM).

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 1-2 hours).

-

Product Extraction: The reaction is stopped, and the terpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., n-hexane or pentane) followed by vigorous vortexing. The organic layer containing the products is separated from the aqueous phase.[5]

GC-MS Analysis of Reaction Products

-

Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen.

-

Instrumentation: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).

-

GC Program: A typical temperature program would be: initial temperature of 60°C for 3 minutes, followed by a ramp of 5-10°C per minute to a final temperature of 250°C, held for 10 minutes.[3]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of, for example, 40-400.

-

Identification: The mass spectrum of the product peak is compared with spectral libraries (e.g., NIST, Wiley) and, if available, with an authentic this compound standard to confirm its identity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Daucus carota represents an intriguing yet incompletely understood metabolic pathway. While the precursor FPP is known, the specific enzymes responsible for the cyclization and subsequent hydroxylation to form this compound remain to be definitively identified. The large terpene synthase gene family in carrot undoubtedly holds the key to the first committed step. Future research, employing the experimental strategies outlined in this guide—combining molecular biology, heterologous expression, and detailed analytical chemistry—will be crucial to isolate the "this compound synthase" and the associated hydroxylase. Elucidating this pathway will not only advance our fundamental understanding of plant secondary metabolism but could also open avenues for the metabolic engineering of this compound production for applications in the fragrance, pharmaceutical, and agricultural industries.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

The Sesquiterpenoid Carotol: A Comprehensive Technical Guide to its Natural Sources and Distribution in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly within the plant kingdom. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and distribution of this compound in plants. Quantitative data on this compound concentration across various species are summarized, and detailed experimental protocols for its extraction, isolation, and characterization are provided. Furthermore, this guide presents diagrams illustrating the biosynthetic pathway of this compound and a general workflow for its analysis from plant matrices, designed to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily associated with plants belonging to the Apiaceae family, also known as the Umbelliferae family.[1][2] The most prominent and well-documented natural source of this compound is the essential oil derived from the seeds of the carrot plant, Daucus carota L.[3][4] In fact, this compound was first isolated from this source in 1925.[3][4] It is considered one of the principal constituents of carrot seed oil, with its concentration varying significantly based on the subspecies (wild or cultivated), geographical origin, and developmental stage of the plant.[3][5]

While Daucus carota is the most significant source, other members of the Apiaceae family are also known to produce a variety of terpenoids, and the presence of this compound in other related species is an area of ongoing research.[1] The distribution of this compound within the plant is not uniform; it is most concentrated in the seeds, where it is thought to be formed during the vegetation period.[3]

Quantitative Distribution of this compound

The concentration of this compound in the essential oil of Daucus carota seeds exhibits considerable variation. This variability can be attributed to genetic factors (cultivar), environmental conditions (abiotic and biotic stresses), and harvesting time.[1][6][7][8][9] The following table summarizes the reported quantitative data for this compound content in the essential oil of Daucus carota from different studies.

| Plant Species | Subspecies/Cultivar | Plant Part | Geographic Origin | This compound Content (% of Essential Oil) | Reference |

| Daucus carota L. | Not Specified | Seeds | Not Specified | ~40% | [3] |

| Daucus carota L. | Cultivated | Seeds | Turkey (Konya) | 66.78% | [10][11] |

| Daucus carota L. | Wild | Seeds | Morocco | 48.43% | [12] |

| Daucus carota L. | Cultivated | Seeds | Serbia | 22.0% | [13] |

| Daucus carota L. | Wild | Umbels | Portugal | 6.2% | [14] |

| Daucus carota L. | Commercial | Seeds | Morocco | 19-33% | [15] |

| Daucus carota L. | Commercial | Seeds | France | 19-33% | [15] |

| Daucus carota L. | Wild | Seeds | Poland | 19-33% | [15] |

Biosynthesis of this compound

This compound, being a sesquiterpenoid (C15), is synthesized via the isoprenoid pathway. The biosynthesis of its precursor, farnesyl pyrophosphate (FPP), occurs through the mevalonate (B85504) pathway in the cytoplasm. The direct cyclization of FPP is the proposed and energetically favored mechanism for the formation of the carotane backbone of this compound.[3] This cyclization is an unconventional reaction for typical sesquiterpene chemistry.[3] The final step in the biosynthesis is a stereospecific hydration of the carbocation intermediate to introduce the hydroxyl group, leading to the formation of this compound.[3]

The key enzyme responsible for the initial committed step in the biosynthesis of many terpenoids, including carotenoids, is phytoene (B131915) synthase (PSY).[16][17][18][19] While this compound is not a carotenoid, the regulation of the upstream isoprenoid pathway that produces its FPP precursor is crucial. In carrot, two phytoene synthase paralog genes, DcPSY1 and DcPSY2, have been identified and are differentially expressed, with DcPSY2 expression being induced by salt stress and abscisic acid (ABA).[20]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Protocols

The extraction, isolation, and analysis of this compound from plant material, primarily carrot seeds, involve a series of well-established phytochemical techniques.

Extraction of Carrot Seed Essential Oil

A common method for the extraction of essential oils from carrot seeds is hydrodistillation.[21][22]

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Sample Preparation: Dried carrot seeds are finely powdered to increase the surface area for efficient extraction.

-

Hydrodistillation: The powdered seeds are placed in a round-bottom flask with a sufficient amount of distilled water. The flask is then connected to a Clevenger-type apparatus.

-

Heating: The flask is heated to boiling. The resulting steam carries the volatile essential oil components.

-

Condensation: The steam and essential oil vapor mixture passes into a condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator of the Clevenger apparatus. Due to their different densities and immiscibility, the essential oil forms a layer on top of the water.

-

Collection and Drying: The upper layer of essential oil is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[23]

Isolation of this compound

Pure this compound can be isolated from the essential oil using chromatographic techniques.

Protocol: Column Chromatography

-

Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel, which serves as the stationary phase.

-

Sample Loading: The carrot seed essential oil is dissolved in a small amount of a non-polar solvent (e.g., petroleum ether) and loaded onto the top of the silica gel column.

-

Elution: A series of solvents with increasing polarity (a solvent gradient) is passed through the column. This is known as gradient elution. A typical elution might start with 100% petroleum ether, followed by increasing concentrations of a more polar solvent like dichloromethane.[23]

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure or highly enriched this compound are pooled together, and the solvent is removed under reduced pressure to yield the isolated compound.

An alternative, more advanced method for isolating volatile compounds like this compound is preparative gas chromatography (prep-GC).[24]

Quantification and Characterization of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of this compound in essential oils.[12][22][25]

Protocol: GC-MS Analysis

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume of the diluted sample is injected into the gas chromatograph.

-

Separation: The components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule. The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, WILEY).[23][25]

-

Quantification: The relative percentage of this compound in the essential oil is determined by integrating the area of its corresponding peak in the gas chromatogram and expressing it as a percentage of the total peak area.

Below is a workflow diagram illustrating the general procedure for the extraction and analysis of this compound from carrot seeds.

Conclusion

This compound is a noteworthy sesquiterpenoid predominantly found in the essential oil of Daucus carota seeds. Its concentration is highly variable, influenced by a range of genetic and environmental factors. The biosynthesis of this compound is believed to occur through a direct and unconventional cyclization of farnesyl pyrophosphate. Standardized protocols for its extraction, isolation, and characterization are well-established, relying on techniques such as hydrodistillation, column chromatography, and GC-MS. This guide provides a foundational resource for researchers interested in the study of this compound, offering both a comprehensive overview and practical methodological insights for its investigation. Further research into the specific enzymatic control of this compound biosynthesis and its broader distribution within the Apiaceae family could unveil new opportunities for its application in various scientific and industrial fields.

References

- 1. Origin, evolution, breeding, and omics of Apiaceae: a family of vegetables and medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apiaceae - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 465-28-1 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. Challenges and Opportunities in the Sustainable Improvement of Carrot Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 12. jocpr.com [jocpr.com]

- 13. scribd.com [scribd.com]

- 14. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The phytoene synthase gene family in the Grasses: Subfunctionalization provides tissue-specific control of carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The dual role of phytoene synthase genes in carotenogenesis in carrot roots and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 20. Unraveling the induction of phytoene synthase 2 expression by salt stress and abscisic acid in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. asianpubs.org [asianpubs.org]

- 23. phytojournal.com [phytojournal.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. This compound [webbook.nist.gov]

A Technical Guide to Carotol: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol that is a primary bioactive constituent of carrot seed oil, derived from the plant Daucus carota. First isolated in 1925, this natural compound has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, herbicidal, insecticidal, and potential anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 465-28-1 . Its molecular formula is C15H26O .[1][2] A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value |

| CAS Number | 465-28-1 |

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | (3R,3aS,8aR)-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,4,5,8-hexahydroazulen-3a-ol |

| Class | Sesquiterpenoid |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, making it a compound of interest for further investigation in agriculture and medicine.

Antifungal Activity

This compound has demonstrated notable antifungal properties against various phytopathogenic fungi. Studies have shown its efficacy in inhibiting the growth of fungi such as Alternaria alternata, Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani.[3][4][5] The antifungal activity of this compound is concentration-dependent. For instance, this compound has been shown to inhibit the radial growth of Alternaria alternata by 65%.[4][6]

Cytotoxic and Anticancer Potential

Emerging research suggests that this compound possesses cytotoxic activity against several human cancer cell lines. This has been observed in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A-549) carcinoma cells.[7] A proposed mechanism for its anticancer effect is the inhibition of human NADPH oxidase.[7] Molecular docking studies suggest that this compound has a strong binding affinity for this enzyme, potentially disrupting downstream signaling pathways involved in cancer cell proliferation.[7]

The following table summarizes the reported IC50 values for this compound's cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 25.68[8] |

| A-549 | Lung Carcinoma | 28.65[8] |

| HepG-2 | Liver Carcinoma | > 100 |

| MCF-7 | Breast Carcinoma | > 100 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Signaling Pathways

Biosynthesis of this compound

The proposed biosynthetic pathway of this compound originates from farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic core of this compound is believed to occur through a direct cyclization of FPP.

Proposed Mechanism of Action: NADPH Oxidase Inhibition

A potential mechanism for the anticancer activity of this compound involves the inhibition of NADPH oxidase (NOX). NOX enzymes are a significant source of reactive oxygen species (ROS) in cells, and their dysregulation is implicated in cancer progression. By inhibiting NOX, this compound may reduce ROS levels, thereby interfering with signaling pathways that promote cell proliferation and survival.

Experimental Protocols

Isolation of this compound from Carrot Seed Oil

A common method for isolating this compound from carrot seed oil is through a combination of hydrodistillation and column chromatography.[1][2][9][10]

1. Hydrodistillation of Carrot Seed Oil:

-

The essential oil is extracted from crushed carrot seeds using a Clevenger-type apparatus.

-

The seeds are boiled in water, and the steam containing the volatile oil is condensed and collected.

2. Column Chromatography:

-

The obtained essential oil is subjected to column chromatography on silica (B1680970) gel.

-

A non-polar solvent system, such as petroleum ether or hexane, is initially used to elute less polar compounds.

-

The polarity of the solvent is gradually increased, for example, by adding dichloromethane (B109758) or ethyl acetate, to elute more polar compounds like this compound.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are combined and concentrated.

Antifungal Activity Assay (Poisoned Food Technique)

The antifungal activity of this compound can be evaluated using the poisoned food technique.[3][5]

1. Preparation of Fungal Cultures:

-

The test fungi (e.g., Fusarium moniliforme, Bipolaris oryzae, Rhizoctonia solani) are maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

2. Preparation of Test Solutions:

-

Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO or ethanol).

-

Serial dilutions are made to obtain the desired test concentrations.

3. Assay Procedure:

-

A specific volume of the this compound solution is mixed with the molten agar medium to achieve the final test concentration.

-

The agar medium containing this compound is poured into sterile Petri plates.

-

A control plate containing the solvent without this compound is also prepared.

-

A small disc of the fungal mycelium, taken from the periphery of an actively growing culture, is placed at the center of each plate.

-

The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

4. Data Analysis:

-

The radial growth of the fungal colony is measured.

-

The percentage of growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

The IC50 value (the concentration that causes 50% inhibition of fungal growth) can be determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

1. Cell Culture and Seeding:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Treatment with this compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.

-

The culture medium from the wells is replaced with the medium containing different concentrations of this compound.

-

Control wells (vehicle control and medium-only control) are included.

-

The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound, a prominent sesquiterpenoid from carrot seed oil, demonstrates a compelling profile of biological activities that warrant further investigation. Its antifungal and potential anticancer properties, coupled with a plausible mechanism of action involving NADPH oxidase inhibition, position it as a valuable lead compound for the development of new therapeutic agents and agrochemicals. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. phytojournal.com [phytojournal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

The Sesquiterpenoid Carotol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a prominent sesquiterpenoid alcohol found in the essential oil of carrot seeds (Daucus carota), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's bioactivity, with a focus on its antifungal, cytotoxic, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, including its influence on critical signaling pathways such as the MAPK cascade and its role as an inhibitor of NADPH oxidase. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction

Natural products continue to be a rich reservoir of novel chemical entities with therapeutic potential. Among these, terpenes and their derivatives represent a vast and structurally diverse class of compounds with a wide array of biological functions. This compound, a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is the major constituent of carrot seed oil.[1] Historically used in traditional medicine, recent scientific investigations have begun to unravel the pharmacological basis for its purported therapeutic effects. This guide synthesizes the existing literature on the biological activities of this compound, providing a technical overview for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison and analysis.

Antifungal Activity

This compound has demonstrated significant antifungal properties against various phytopathogenic fungi.[2][3][4][5] This activity is crucial in the context of developing natural fungicides for agricultural applications to mitigate crop losses due to fungal diseases.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Assay Method | Concentration | % Inhibition | Reference |

| Alternaria alternata | Radial Growth Inhibition | Not Specified | 65% | [2][3] |

| Fusarium moniliforme | Poisoned Food Technique | Dose-dependent | Data not available | [6] |

| Bipolaris oryzae | Poisoned Food Technique | Dose-dependent | Data not available | [6] |

| Rhizoctonia solani | Poisoned Food Technique | Dose-dependent | Data not available | [6] |

Cytotoxic Activity

A growing body of evidence highlights the cytotoxic potential of this compound against various human cancer cell lines, suggesting its promise as a scaffold for the development of novel anticancer agents.[7]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-116 | Colon Carcinoma | 25.68 | [7] |

| A-549 | Lung Carcinoma | 28.65 | [7] |

| HepG-2 | Liver Carcinoma | > 50 | [7] |

| MCF-7 | Breast Carcinoma | > 50 | [7] |

| MRC-5 | Normal Lung Fibroblasts | > 200 | [7] |

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is relevant to its potential role in mitigating oxidative stress-related pathologies.

Table 3: Antioxidant Activity of Carrot Seed Essential Oil (rich in this compound)

| Assay | IC₅₀ (mg/mL) | Reference |

| DPPH Radical Scavenging | 30.5 | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. Preliminary studies suggest its ability to scavenge nitric oxide, a key mediator in inflammatory processes.

(Quantitative data on the specific anti-inflammatory activity of isolated this compound is currently limited in the reviewed literature.)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Antifungal Activity: Poisoned Food Technique

This method is used to evaluate the in vitro antifungal potential of compounds against phytopathogenic fungi.[6]

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Incorporation of this compound: After autoclaving, cool the PDA medium to approximately 45-50°C. Add the desired concentrations of this compound (e.g., 50, 100, 250, 500, and 1000 µg/mL), dissolved in a suitable solvent (e.g., DMSO), to the molten PDA. Ensure the final solvent concentration is non-toxic to the fungus. A control plate containing only the solvent should be prepared.

-

Plating: Pour the PDA-carotol mixture into sterile Petri plates and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, at the center of each plate.

-

Incubation: Incubate the plates at 25 ± 2°C for 5-7 days.

-

Data Collection: Measure the radial growth of the fungal colony in millimeters.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116 and A-549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[8]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control containing methanol instead of the this compound solution should be prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where: A_control = Absorbance of the control reaction. A_sample = Absorbance of the reaction with the this compound sample.

-

IC₅₀ Determination: The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without this compound treatment should be included.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by this compound is then calculated.

Mechanisms of Action

The biological activities of this compound are underpinned by its interactions with various molecular targets and signaling pathways. This section explores the current understanding of these mechanisms.

Inhibition of NADPH Oxidase

Recent studies suggest that the anticancer activity of this compound may be linked to its ability to inhibit human NADPH oxidase.[7] NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS). In cancer cells, elevated ROS levels can promote proliferation and survival. By inhibiting NADPH oxidase, this compound may reduce oxidative stress and disrupt these pro-tumorigenic processes. Molecular docking studies have indicated that this compound exhibits strong binding affinities and stable interactions with human NADPH oxidase.[7]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Evidence suggests that this compound may exert its cytotoxic effects by modulating the MAPK pathway, leading to the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound, a sesquiterpenoid from carrot seed oil, has emerged as a promising natural compound with a diverse pharmacological profile. Its demonstrated antifungal, cytotoxic, antioxidant, and anti-inflammatory activities warrant further investigation for potential therapeutic applications. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for future research.

Future studies should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and the detailed signaling cascades it modulates.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of fungal infections, cancer, and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize its biological activity and pharmacokinetic properties.

-

Clinical Translation: Exploring the potential for developing this compound-based therapies for human diseases.

The continued exploration of this compound's biological activities holds significant promise for the discovery of new and effective therapeutic agents from a readily available natural source.

References

- 1. NADPH oxidase (NOX) isoforms are inhibited by celastrol with a dual mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of activation of caspase cascade during beta-carotene-induced apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaunotol and geranylgeraniol induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytol induces ROS mediated apoptosis by induction of caspase 9 and 3 through activation of TRAIL, FAS and TNF receptors and inhibits tumor progression factor Glucose 6 phosphate dehydrogenase in lung carcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Nematicidal Effects of Carotol on Plant-Parasitic Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes (PPNs) represent a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The root-knot nematode, Meloidogyne incognita, is a particularly destructive species. Due to the environmental and health concerns associated with synthetic nematicides, there is a growing demand for effective and eco-friendly alternatives. Natural products derived from plants, such as essential oils and their constituents, have shown considerable promise as nematicidal agents. Carotol, a bicyclic sesquiterpenoid and the major component of carrot seed essential oil (Daucus carota), has demonstrated significant nematicidal activity against M. incognita. This technical guide provides an in-depth overview of the nematicidal effects of this compound, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action.

Quantitative Nematicidal Activity of this compound

The nematicidal efficacy of this compound against the second-stage juveniles (J2) and eggs of Meloidogyne incognita has been evaluated in various studies. The following tables summarize the key quantitative data from research conducted by Kaur et al. (2018).

Table 1: Effect of this compound on the Mortality of Meloidogyne incognita Second-Stage Juveniles (J2)

| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours | 96 hours |

| 500 | 25.35 (±0.35) | 30.70 (±0.30) | 38.95 (±0.05) | 45.95 (±0.05) |

| 1000 | 30.15 (±0.15) | 35.65 (±0.35) | 43.10 (±0.10) | 50.85 (±0.15) |

| 1500 | 33.35 (±0.35) | 38.70 (±0.30) | 46.95 (±0.05) | 53.95 (±0.05) |

| 2000 | 39.15 (±0.15) | 44.15 (±0.15) | 51.10 (±0.10) | 58.15 (±0.15) |

| 2500 | 45.20 (±0.20) | 50.10 (±0.10) | 58.10 (±0.10) | 65.10 (±0.10) |

| Data is presented as mean cumulative percent mortality (± standard error).[1] |

Table 2: Effect of this compound on the Inhibition of Meloidogyne incognita Egg Hatching

| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours | 96 hours |

| 500 | 20.15 (±0.15) | 25.10 (±0.10) | 32.15 (±0.15) | 38.10 (±0.10) |

| 1000 | 24.10 (±0.10) | 29.15 (±0.15) | 37.10 (±0.10) | 43.10 (±0.10) |

| 1500 | 28.15 (±0.15) | 33.10 (±0.10) | 41.15 (±0.15) | 48.10 (±0.10) |

| 2000 | 32.10 (±0.10) | 38.15 (±0.15) | 46.10 (±0.10) | 53.15 (±0.15) |

| 2500 | 37.15 (±0.15) | 43.10 (±0.10) | 51.15 (±0.15) | 59.10 (±0.10) |

| Data is presented as mean percent inhibition of egg hatching (± standard error).[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kaur et al. (2018).[1]

J2 Mortality Assay

This assay evaluates the direct lethal effect of this compound on the second-stage juveniles of M. incognita.

-

Preparation of Test Solutions: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol (B145695) or acetone) and then serially diluted with distilled water to achieve the desired final concentrations (500, 1000, 1500, 2000, and 2500 µg/mL). A small percentage of a surfactant like Tween 20 (e.g., 0.1%) can be added to aid in the emulsification of the oily this compound in the aqueous solution. A control solution containing the same concentration of the solvent and surfactant without this compound is also prepared.

-

Nematode Suspension: Freshly hatched J2s of M. incognita are collected and suspended in distilled water. The density of the nematode suspension is adjusted to approximately 100 J2s per 10 µL.

-

Assay Setup: In a 96-well microtiter plate, 90 µL of each this compound test solution (or control solution) is added to individual wells. Subsequently, 10 µL of the J2 suspension is added to each well. Each treatment and the control are replicated at least three times.

-

Incubation: The microtiter plates are incubated at a constant temperature, typically 25-28°C.

-

Data Collection: The number of dead juveniles is counted under an inverted microscope at 24, 48, 72, and 96-hour intervals. Juveniles are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: The percentage of mortality is calculated for each concentration and time point. The data can be corrected for any mortality observed in the control group using Abbott's formula.

Egg Hatching Inhibition Assay

This assay assesses the effect of this compound on the embryonic development and hatching of M. incognita eggs.

-

Preparation of Egg Masses: Egg masses of M. incognita are hand-picked from infected tomato roots and surface-sterilized with a dilute solution of sodium hypochlorite (B82951) (e.g., 0.5%) for a short period (e.g., 1-2 minutes), followed by rinsing with sterile distilled water.

-

Preparation of Test Solutions: this compound solutions at the desired concentrations (500, 1000, 1500, 2000, and 2500 µg/mL) are prepared as described for the J2 mortality assay, including a solvent control.

-

Assay Setup: A single, surface-sterilized egg mass is placed in a small petri dish or a well of a 24-well plate containing 2 mL of the respective this compound test solution or control solution. Each treatment and the control are replicated at least three times.

-

Incubation: The plates are incubated at a constant temperature, typically 25-28°C.

-

Data Collection: The number of hatched J2s is counted at 24, 48, 72, and 96-hour intervals. The total number of eggs per egg mass can be estimated at the end of the experiment by dissolving the egg mass in a known volume of sodium hypochlorite and counting the released eggs.

-

Data Analysis: The percentage of egg hatching inhibition is calculated by comparing the number of hatched juveniles in the this compound treatments to the control.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the nematicidal activity of this compound.

References

Unveiling the Cytotoxic Potential of Carotol: A Technical Guide for Cancer Researchers

For Immediate Release

Shanghai, China – December 16, 2025 – A growing body of research highlights the potential of Carotol, a sesquiterpene alcohol predominantly found in carrot seed oil, as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer activities, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to support researchers in the fields of oncology and drug development.

Executive Summary

This compound has demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines, including those of the liver, colon, breast, lung, and pharynx.[1][2][3] Mechanistic studies suggest that its anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of NADPH oxidase and modulation of the MAPK/Erk signaling pathway.[2][4][5] This document consolidates the available data on this compound's cytotoxic properties and provides standardized protocols for its investigation.

Data Presentation: Cytotoxic Activity of this compound

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 25.68 | [1][2][3] |

| A-549 | Lung Carcinoma | 28.65 | [1][2][3] |

| HepG-2 | Liver Carcinoma | 35.72 | [1][6] |

| MCF-7 | Breast Adenocarcinoma | 52.34 | [1][6] |

| FaDu | Pharynx Squamous Cell Carcinoma | Moderate Cytotoxicity | [1] |

| VERO | Green Monkey Kidney (Normal) | Moderate Cytotoxicity | [1] |

| Myeloid Leukemia | Leukemia | Growth Inhibition | [1] |

Table 1: IC50 Values of this compound against Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxic and mechanistic properties of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability versus this compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Logical Flow for Apoptosis Detection

Caption: Logical flow of apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis using Propidium Iodide

This method uses PI staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-